Einecs 300-998-0
Description
Contextualization within Chemical Sciences
Undecanoic acid, compound with 1,4-piperazinediethanol (B89762) (1:1) is an organic salt. This classification arises from its synthesis, which involves an acid-base reaction between a carboxylic acid (undecanoic acid) and a diamine base (1,4-piperazinediethanol).
The two precursor molecules bring distinct properties to the final compound:
Undecanoic Acid: Also known as heneicosylic acid, this is a saturated fatty acid with an 11-carbon chain. Its long hydrocarbon tail makes it nonpolar and hydrophobic.
1,4-Piperazinediethanol: This molecule is a derivative of piperazine (B1678402), a six-membered ring containing two nitrogen atoms at opposite positions. nih.gov Each nitrogen atom is bonded to an ethanol (B145695) group, providing hydroxyl (-OH) functionalities. nih.gov These features make it a polar, water-soluble base.
The resulting 1:1 compound is, therefore, an amphiphilic molecule. It possesses both a nonpolar, oil-soluble fatty acid tail and a polar, water-soluble head group from the protonated piperazinediethanol. This dual nature is central to its scientific interest, placing it in the category of cationic or amphoteric surfactants, which are studied for their ability to interact at the interface between different phases, such as oil and water.
Scope of Academic Inquiry for Undecanoic Acid, Compound with 1,4-Piperazinediethanol (1:1)
Academic and industrial research into compounds like Undecanoic acid, 1,4-piperazinediethanol salt primarily focuses on its physicochemical properties and potential applications stemming from its amphiphilic structure. The scope of inquiry includes its function as a surfactant, emulsifier, dispersant, or corrosion inhibitor in various formulations.
Research efforts are directed at understanding:
Emulsification Properties: Investigating its effectiveness in creating and stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. This is relevant in the cosmetics, food, and coatings industries.
Interfacial Tension Reduction: Quantifying its ability to lower the surface or interfacial tension between liquids or between a liquid and a solid.
Self-Assembly: Studying how the molecules might arrange themselves in solution to form micelles or other aggregate structures, a key characteristic of surfactants.
Use in Material Science: The parent molecule, 1,4-piperazinediethanol, is used in the synthesis of polyurethanes. sigmaaldrich.com Research could explore the use of the undecanoate salt as a modifier or additive in polymer chemistry, potentially influencing properties like flexibility or surface energy.
While specific published studies on this exact salt are not abundant in public literature, the properties of its components provide a clear direction for its academic and industrial evaluation.
Physicochemical Data for Undecanoic acid, compd. with 1,4-piperazinediethanol (1:1)
This table is interactive. Click on the headers to sort the data.
| Property | Value |
|---|---|
| Molecular Formula | C11H22O2.C8H18N2O2 |
| Molecular Weight | 360.53 g/mol |
| EC Number | 300-998-0 |
| CAS Number | 93966-46-2 |
| Boiling Point | 534.8°C |
| Flash Point | 277.2°C |
| Topological Polar Surface Area | 84.24 Ų |
| Covalently-Bonded Unit Count | 2 |
Data sourced from ECHEMI. echemi.com
Properties
CAS No. |
93966-46-2 |
|---|---|
Molecular Formula |
C19H40N2O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C8H18N2O2/c1-2-3-4-5-6-7-8-9-10-11(12)13;11-7-5-9-1-2-10(4-3-9)6-8-12/h2-10H2,1H3,(H,12,13);11-12H,1-8H2 |
InChI Key |
ITKVGBFRLBEJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.C1CN(CCN1CCO)CCO |
Related CAS |
93882-29-2 |
Origin of Product |
United States |
Advanced Analytical Techniques for the Characterization of Undecanoic Acid, Compound with 1,4 Piperazinediethanol 1:1 and Its Analogues
Spectroscopic Methods in Compound Elucidation
Spectroscopic techniques are indispensable for the structural analysis of Undecanoic acid, compound with 1,4-piperazinediethanol (B89762) (1:1), providing insights into its molecular weight, fragmentation patterns, and the functional groups present in the molecule.
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful tool for the analysis of fatty acid amine salts. The choice of ionization technique is critical and depends on the information sought.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like Undecanoic acid, compound with 1,4-piperazinediethanol (1:1). In the context of binding studies, ESI-MS can be used to observe the non-covalent interaction between undecanoic acid and 1,4-piperazinediethanol. The analysis is typically performed in both positive and negative ion modes to detect the protonated amine and the deprotonated carboxylic acid, respectively.
In positive ion mode, the 1,4-piperazinediethanol moiety is expected to be protonated, yielding a prominent ion at an m/z corresponding to [C8H18N2O2 + H]⁺. In negative ion mode, undecanoic acid will be deprotonated, showing a signal for [C11H22O2 - H]⁻. The presence of both ions in the mass spectrum of a solution containing the two components confirms the formation of the salt. Although less common for this type of compound, the intact salt complex might be observed under specific ESI conditions, which would be invaluable for binding affinity studies.
| Ionization Mode | Expected Ion | Formula | Calculated m/z |
| Positive | [1,4-Piperazinediethanol + H]⁺ | [C8H19N2O2]⁺ | 175.1441 |
| Negative | [Undecanoic acid - H]⁻ | [C11H21O2]⁻ | 185.1547 |
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through fragmentation analysis. Due to the low volatility of the salt, direct analysis by EI-MS is challenging. However, after derivatization of the individual components, EI-MS can be very informative. Undecanoic acid is typically converted to its more volatile methyl ester (undecanoic acid methyl ester, UAME). The EI mass spectrum of UAME exhibits a characteristic fragmentation pattern, including a molecular ion peak and fragments resulting from cleavage at various points along the alkyl chain. nih.gov
For 1,4-piperazinediethanol, EI-MS analysis would lead to fragmentation of the piperazine (B1678402) ring and the ethanol (B145695) side chains. The fragmentation pattern would provide confirmation of its structure. researchgate.net
| Compound | Key Fragment Ions (m/z) | Interpretation |
| Undecanoic Acid Methyl Ester | M⁺, [M-31]⁺, [M-43]⁺, 74 (McLafferty) | Molecular ion, loss of ∙OCH3, loss of ∙C3H7, rearrangement product |
| 1,4-Piperazinediethanol | [M-31]⁺, [M-45]⁺, 100, 86, 56 | Loss of ∙CH2OH, loss of ∙CH2CH2OH, piperazine ring fragments |
Fourier Transform Infrared (FTIR) Spectrometry for Functional Group Analysis
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of Undecanoic acid, compound with 1,4-piperazinediethanol (1:1), FTIR can confirm the formation of the salt by observing changes in the characteristic absorption bands of the carboxylic acid and amine groups. oregonstate.educdnsciencepub.com
The spectrum of the salt would show the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. oregonstate.edu Additionally, the formation of the ammonium (B1175870) salt would be indicated by the presence of N-H⁺ stretching bands in the region of 2200-3000 cm⁻¹ and bending vibrations around 1620-1560 cm⁻¹. cdnsciencepub.comspectroscopyonline.com
| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |
| Carboxylate (asymmetric stretch) | 1550-1610 | Formation of R-COO⁻ |
| Carboxylate (symmetric stretch) | 1400-1450 | Formation of R-COO⁻ |
| Ammonium (N-H⁺ stretch) | 2200-3000 (broad) | Formation of R₃N-H⁺ |
| Ammonium (N-H⁺ bend) | 1620-1560 | Formation of R₃N-H⁺ |
| C-H stretch (alkane) | 2850-2960 | Presence of alkyl chains |
Chromatographic Separation and Identification
Chromatographic techniques are essential for separating the components of a mixture and for their individual identification, which is particularly relevant for analyzing the purity of the salt and for its detection in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Detection
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. copernicus.org Direct analysis of the salt Undecanoic acid, compound with 1,4-piperazinediethanol (1:1) by GC-MS is not feasible due to its low volatility and thermal lability. However, GC-MS is an excellent method for analyzing the individual components after a derivatization step to increase their volatility.
For the analysis of undecanoic acid, it is commonly converted to its fatty acid methyl ester (FAME) by reaction with a methylating agent. The resulting undecanoic acid methyl ester is volatile and can be readily analyzed by GC-MS, providing a sharp peak with a characteristic mass spectrum. creative-proteomics.com
1,4-Piperazinediethanol can also be analyzed by GC-MS, often after silylation of the hydroxyl groups to improve its chromatographic behavior. nih.gov In a mixture containing the salt, a sample preparation step involving dissociation of the salt and subsequent derivatization of both the fatty acid and the diamine would allow for their simultaneous quantification. shimadzu.comgoogle.com
| Compound | Derivatizing Agent | Retention Time (min) - Hypothetical | Key Mass Fragments (m/z) |
| Undecanoic Acid | BF₃/Methanol | 12.5 | 186 (M⁺ of FAME), 155, 74 |
| 1,4-Piperazinediethanol | BSTFA | 15.2 | 318 (M⁺ of di-TMS ether), 303, 158 |
Potentiometric and Electrochemical Characterization
Potentiometric methods are crucial for determining the acid-base properties of the compound, which are fundamental to understanding its behavior in different environments.
Determination of Acid-Base Equilibria
Potentiometric titration is a classic and reliable method for determining the acid dissociation constant (pKa) of the acidic and basic components of the salt. science.gov By titrating a solution of Undecanoic acid, compound with 1,4-piperazinediethanol (1:1) with a strong acid and a strong base, it is possible to determine the pKa values for the carboxylate group of undecanoic acid and the two amino groups of 1,4-piperazinediethanol.
A titration of the salt with a strong base (e.g., NaOH) would show a single equivalence point corresponding to the deprotonation of the protonated piperazine nitrogen. Conversely, titration with a strong acid (e.g., HCl) would exhibit two equivalence points, corresponding to the protonation of the second piperazine nitrogen and the protonation of the carboxylate group. The pKa values can be determined from the half-equivalence points on the titration curve. These values are critical for predicting the ionization state of the compound at a given pH.
| Component | Functional Group | Expected pKa Range |
| Undecanoic Acid | Carboxylic Acid | 4.5 - 5.0 |
| 1,4-Piperazinediethanol | Tertiary Amine 1 | 4.0 - 5.0 |
| 1,4-Piperazinediethanol | Tertiary Amine 2 | 8.5 - 9.5 |
Analysis of Metal Complex Formation Equilibria
The formation of metal complexes involving Undecanoic acid, compound with 1,4-piperazinediethanol (1:1) and its analogues is a critical area of study, providing insights into their chemical behavior and potential applications. The piperazine moiety, in particular, is known to form stable complexes with various metal ions. Understanding the equilibria of these complexation reactions is fundamental to predicting their behavior in different chemical environments. Advanced analytical techniques, primarily potentiometry, are employed to determine the stoichiometry, stability constants, and thermodynamic parameters of these metal complexes.
Detailed research into the complex formation equilibria of analogues, such as 1,4-bis(2-hydroxyethyl)piperazine (BHEP), with divalent metal ions like copper (Cu(II)), nickel (Ni(II)), cobalt (Co(II)), and zinc (Zn(II)) provides a valuable framework for understanding the behavior of the title compound. ekb.egekb.egaphrc.org
Studies on 1,4-bis(2-hydroxyethyl)piperazine (BHEP) have shown that it forms 1:1 and 1:2 (metal:ligand) complexes with Cu(II), Ni(II), Co(II), and Zn(II). ekb.egekb.eg The stability of these complexes is influenced by the nature of the metal ion. The order of stability for the 1:1 complexes generally follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). ekb.eg This trend is a well-established phenomenon for divalent metal ions of the first transition series.
The thermodynamic parameters of complex formation, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be determined by studying the temperature dependence of the formation constants. These parameters provide deeper insight into the nature of the bonding and the driving forces behind complex formation. For instance, a negative ΔG° indicates a spontaneous complexation reaction. The sign and magnitude of ΔH° reveal whether the reaction is exothermic or endothermic, while ΔS° provides information about the change in disorder of the system upon complexation.
Research Findings on an Analogue System (BHEP):
A comprehensive study on the complexation of 1,4-bis(2-hydroxyethyl)piperazine (BHEP) with Cu(II), Ni(II), Co(II), and Zn(II) ions yielded detailed information on their formation constants and thermodynamic parameters. The potentiometric measurements were conducted at various temperatures in a 0.1M NaNO₃ solution. ekb.eg
The following data tables summarize the key findings from this research on the BHEP analogue.
Table 1: Formation Constants for M(II)-BHEP Complexes at Different Temperatures
| Temperature (°C) | Metal Ion | log β₁₀₁ (1:1) | log β₁₀₂ (1:2) |
|---|---|---|---|
| 15 | Cu(II) | 6.84 | 10.82 |
| Ni(II) | 5.51 | 8.89 | |
| Co(II) | 5.02 | - | |
| Zn(II) | 5.16 | 8.36 | |
| 20 | Cu(II) | 6.71 | 10.63 |
| Ni(II) | 5.42 | 8.76 | |
| Co(II) | 4.93 | - | |
| Zn(II) | 5.06 | 8.24 | |
| 25 | Cu(II) | 6.58 | 10.45 |
| Ni(II) | 5.33 | 8.64 | |
| Co(II) | 4.84 | - | |
| Zn(II) | 4.97 | 8.12 | |
| 30 | Cu(II) | 6.46 | 10.27 |
| Ni(II) | 5.24 | 8.52 | |
| Co(II) | 4.76 | - | |
| Zn(II) | 4.88 | 8.01 | |
| 35 | Cu(II) | 6.34 | 10.10 |
| Ni(II) | 5.16 | 8.41 | |
| Co(II) | 4.68 | - | |
| Zn(II) | 4.79 | 7.90 |
Data sourced from a study on 1,4-bis(2-hydroxyethyl)piperazine (BHEP). ekb.eg
Table 2: Thermodynamic Parameters for the Formation of M(II)-BHEP Complexes at 25°C
| Metal Ion | Complex | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|
| Cu(II) | ML | 37.56 | 35.13 | 8.15 |
| ML₂ | 59.65 | 51.35 | 27.84 | |
| Ni(II) | ML | 30.42 | 24.96 | 18.32 |
| ML₂ | 49.32 | 34.23 | 50.62 | |
| Co(II) | ML | 27.63 | 24.25 | 11.33 |
| Zn(II) | ML | 28.37 | 26.39 | 6.64 |
| ML₂ | 46.35 | 32.80 | 45.45 |
ML represents the 1:1 complex, and ML₂ represents the 1:2 complex. Data sourced from a study on 1,4-bis(2-hydroxyethyl)piperazine (BHEP). ekb.eg
These detailed research findings on an analogue highlight the sophisticated analytical approach required to characterize the metal complex formation equilibria of compounds like Undecanoic acid, compound with 1,4-piperazinediethanol (1:1). The data indicates that the formation of these complexes is a spontaneous process driven by favorable enthalpy and entropy changes. Such studies are crucial for predicting the speciation of these compounds in various systems and for designing new materials with specific metal-binding properties.
Research on the Environmental Chemistry and Fate of Undecanoic Acid, Compound with 1,4 Piperazinediethanol 1:1
Environmental Impact Assessment Methodologies
The environmental impact of chemical substances is systematically evaluated using established methodologies like Life Cycle Impact Assessment (LCIA). These frameworks provide a scientific basis for quantifying potential environmental effects.
Life Cycle Assessment (LCA) is a standardized tool for evaluating the potential environmental and human health impacts of a product or service throughout its entire life cycle. researchgate.net This "cradle-to-grave" analysis encompasses raw material extraction, manufacturing, use, and disposal. The Life Cycle Impact Assessment (LCIA) is a critical phase within the LCA framework where the environmental significance of the inputs and outputs identified during the life cycle inventory (LCI) phase are evaluated. researchgate.net
Characterization factors are essential components of LCIA that translate the quantity of a substance released into a common unit of environmental impact. ecoinvent.org These factors are specific to each environmental impact category, such as global warming potential (expressed in CO2 equivalents) or aquatic ecotoxicity.
The derivation of characterization factors involves complex modeling of the substance's environmental fate, exposure, and effects. For the components of Einecs 300-998-0:
Undecanoic Acid : As a medium-chain fatty acid, its environmental impact would be characterized by its biodegradability and potential for aquatic toxicity. Characterization factors for fatty acids can be influenced by their chain length and degree of saturation. nih.gov
1,4-Piperazinediethanol (B89762) : The characterization of this compound would consider the ecotoxicity of piperazine-based substances and their degradation products.
Biodegradation and Environmental Transformation Studies
The persistence and transformation of a chemical in the environment are key determinants of its long-term impact. Biodegradation, in particular, plays a crucial role in the natural attenuation of organic compounds.
Undecanoic acid, being a naturally derived fatty acid, is generally expected to be biodegradable. Fungi, in particular, are known to play a significant role in the degradation of fatty acids. nih.govresearchgate.net The antifungal properties of undecanoic acid suggest that it interacts with fungal metabolic processes, and it is plausible that some fungal species have evolved pathways to utilize it as a carbon source. nih.govresearchgate.net The degradation of undecanoic acid by fungi likely proceeds through beta-oxidation, a common metabolic pathway for breaking down fatty acids. creative-proteomics.com
For 1,4-piperazinediethanol, information on its biodegradation is less specific. However, studies on the related compound piperazine (B1678402) show that it can be degraded by certain bacteria. For instance, a strain of Paracoccus sp. isolated from activated sludge has been shown to utilize piperazine as a sole source of carbon and nitrogen. nih.gov The proposed degradation pathway involves the opening of the piperazine ring. nih.gov It is likely that 1,4-piperazinediethanol could be degraded through similar microbial pathways, initiated by the enzymatic attack on the ethanol (B145695) side chains or the piperazine ring itself.
The environmental fate of a chemical is governed by a combination of physical, chemical, and biological processes.
Aquatic Environment:
Undecanoic Acid : In the aquatic environment, undecanoic acid is expected to have low water solubility. nih.gov It would likely partition to sediment and suspended organic matter. Biodegradation is expected to be a significant removal mechanism. mdpi.com
1,4-Piperazinediethanol : Due to its expected water solubility, this compound is likely to remain in the water column. Volatilization from water surfaces is not expected to be a significant fate process. nih.gov Biodegradation is a potential fate process, although the rate may vary depending on environmental conditions and microbial populations. nih.gov
Terrestrial Environment:
Undecanoic Acid : In soil, undecanoic acid is expected to bind to organic matter. Its degradation would be mediated by soil microorganisms.
1,4-Piperazinediethanol : The fate of 1,4-piperazinediethanol in soil would be influenced by its potential to leach into groundwater due to its water solubility. Biodegradation by soil bacteria would be a key factor in its removal.
Regulatory Science and Chemical Inventory Research
The regulatory status of a chemical provides insight into its known hazards and the legal framework governing its production, use, and disposal.
Both components of this compound are listed on major chemical inventories, indicating their commercial relevance.
Undecanoic acid is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS). nih.gov
1,4-Piperazinediethanol is also listed on EINECS and has been registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in Europe. nih.govreachonline.eu The REACH regulation requires manufacturers and importers to gather information on the properties of their chemical substances and to register this information with the European Chemicals Agency (ECHA). cefic.org
The compound "Undecanoic acid, compound with 1,4-piperazinediethanol (1:1)" itself is listed under Einecs number 300-998-0. ncats.io Its presence on this inventory signifies that it was on the European market between 1971 and 1981. reachonline.eu As a substance listed in EINECS, it is considered a "phase-in" substance under REACH, meaning it was subject to a transitional registration period. reachonline.eu
The following interactive data table summarizes the regulatory and inventory information for the compound and its components.
| Chemical Name | CAS Number | Einecs Number | Regulatory Frameworks and Inventories |
| Undecanoic acid, compound with 1,4-piperazinediethanol (1:1) | 93966-46-2 | 300-998-0 | EINECS, REACH (as a phase-in substance) |
| Undecanoic acid | 112-37-8 | 203-964-2 | EINECS, TSCA |
| 1,4-Piperazinediethanol | 122-96-3 | 204-586-0 | EINECS, REACH (Registered), TSCA |
Analysis of Substance Inclusion in International Chemical Regulatory Frameworks (e.g., EINECS, REACH, CLP Regulation)
The regulatory standing of a chemical substance is fundamental to its management and safe use. For Undecanoic acid, compound with 1,4-piperazinediethanol (1:1), its inclusion and status within key European Union regulations provide a starting point for understanding its oversight.
European Inventory of Existing Commercial Chemical Substances (EINECS)
The substance is listed in the EINECS inventory with the number 300-998-0. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. Inclusion in EINECS signifies that it is an "existing substance" under EU chemical regulations, which has implications for its registration requirements under REACH.
Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)
The REACH regulation aims to improve the protection of human health and the environment through the better and earlier identification of the intrinsic properties of chemical substances. For substances like Undecanoic acid, compound with 1,4-piperazinediethanol (1:1), which are listed in EINECS, there was a phased registration period. However, a specific registration dossier for this compound under REACH is not publicly available through the European Chemicals Agency (ECHA) portal. echemportal.org This suggests that either the substance has not been manufactured or imported into the EU in quantities of one tonne or more per year, or it falls under an exemption, or the registration is not yet completed or published. The principle of REACH is "no data, no market," meaning that manufacturers or importers of substances in quantities of one tonne or more per year must provide a registration dossier to ECHA. cefic.org
Classification, Labelling and Packaging (CLP) Regulation
The CLP Regulation aligns the European Union system of classification, labelling and packaging of chemical substances and mixtures to the Globally Harmonised System (GHS). aise.eukemi.se It is a legal obligation for manufacturers, importers, or downstream users of substances or mixtures to classify, label, and package their hazardous chemicals appropriately before placing them on the market. kemi.se A search for a harmonized classification for this compound in the CLP regulation does not yield a specific entry. In the absence of a harmonized classification, suppliers are responsible for the self-classification of the substance based on its hazardous properties. hsa.ie
Interactive Data Table: Regulatory Profile of this compound
| Regulatory Framework | Identifier/Status | Notes |
| EINECS | 300-998-0 | Listed as an existing commercial chemical substance. |
| CAS Number | 93966-46-2 | Alternative identifier for the substance. cas.org |
| REACH | No registration dossier found | Indicates it may not be manufactured/imported in the EU at ≥ 1 tonne/year, or an exemption applies. |
| CLP Regulation | No harmonized classification | Suppliers are responsible for self-classification based on available data. |
Implications of Regulatory Listings on Chemical Research and Development
The inclusion, or lack thereof, of a substance in prominent regulatory frameworks has significant consequences for its research and development trajectory.
The absence of a comprehensive REACH registration for Undecanoic acid, compound with 1,4-piperazinediethanol (1:1) directly impacts the availability of publicly accessible, robust scientific data on its environmental fate and toxicological properties. The REACH registration process mandates the generation and submission of extensive data sets, particularly for substances produced in higher volumes. echemportal.org Without this regulatory driver, there is less incentive for companies to conduct and publish in-depth environmental and safety studies, leading to a significant data gap for researchers and the public.
For a substance with limited specific data, researchers must often rely on information from analogous compounds to predict its behavior. In this case, the compound is a salt of a fatty acid (undecanoic acid) and a piperazine derivative. Fatty acid amine salts, as a class, are known to act as surfactants. researchgate.net Their environmental fate is generally characterized by biodegradation, though the rate can vary. amazonaws.com They can also exhibit toxicity to aquatic organisms. amazonaws.com Piperazine and its derivatives are used in a variety of applications and their environmental behavior has been a subject of study, particularly in the context of their use in carbon capture technologies.
The lack of a harmonized CLP classification also presents challenges. A harmonized classification provides a clear and legally binding framework for hazard communication. europa.eu Without it, different suppliers might arrive at different self-classifications, leading to inconsistencies in safety data sheets and labels. This ambiguity can complicate risk assessment and the implementation of appropriate safety measures in research and industrial settings.
For new applications of this compound to be developed and commercialized, particularly within the EU, a REACH registration would likely be required if the production or import volume exceeds the one-tonne-per-year threshold. This would necessitate a significant investment in generating the required environmental and toxicological data, which could be a barrier to further research and development for smaller enterprises.
Interactive Data Table: General Environmental Properties of Related Compound Classes
| Compound Class | Potential Environmental Behavior | Potential Ecotoxicity |
| Fatty Acid Amine Salts | Generally biodegradable; can sorb to soil and sediment. amazonaws.comnih.gov | Can be toxic to aquatic invertebrates. amazonaws.com |
| Piperazine Derivatives | Can be subject to atmospheric degradation; some derivatives may persist in the environment. | Toxicity varies widely depending on the specific derivative. |
| Surfactants (General) | Behavior depends on whether they are anionic, cationic, or non-ionic; can partition to sludge in wastewater treatment. nih.gov | Can have effects on aquatic organisms by disrupting cell membranes. nih.gov |
Biochemical and Biological Interaction Research of Undecanoic Acid, Compound with 1,4 Piperazinediethanol 1:1 Derivatives
Interaction with Biological Macromolecules and Structures
The ability of small molecules to interact with and modulate the function of biological macromolecules is a cornerstone of chemical biology and drug discovery. Derivatives of the title compound, which combines a medium-chain fatty acid with a piperazine-containing moiety, are of interest for their potential to bind to nucleic acid structures and protein receptors.
G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich sequences, which are prevalent in functionally significant genomic regions such as telomeres and gene promoters. nih.govnih.gov These structures have emerged as promising targets for therapeutic intervention, particularly in cancer, because their stabilization by small molecules can interfere with vital cellular processes like replication and transcription. nih.govnih.gov
While direct studies on the G-quadruplex binding of Undecanoic acid, compound with 1,4-Piperazinediethanol (B89762) (1:1) are not extensively documented, research on related derivatives provides significant insights. Specifically, synthetic molecules incorporating the 1,4-piperazinediethanol structural motif have been shown to exhibit selective binding to G-quadruplex DNA.
A notable example is a disubstituted anthracene (B1667546) derivative, 9,10-bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene, which was synthesized and evaluated for its DNA binding properties. mdpi.com This compound integrates a planar aromatic scaffold, which is a common feature of G4-binding ligands that facilitates stacking interactions with the terminal G-quartets, and flexible side chains containing the piperazine-diethanol group. mdpi.com The presence of two side chains was found to enhance selectivity for G-quadruplex DNA over double-stranded DNA (dsDNA). mdpi.com This improved selectivity is attributed to the steric hindrance of the two chains, which disfavors intercalation into dsDNA, while simultaneously allowing for more effective non-covalent interactions with the grooves and loops of the G-quadruplex structure. mdpi.com Molecular docking studies predicted that the preferred binding mode is through stacking on the G-quadruplex structure. mdpi.com
Table 1: G-quadruplex DNA Binding Characteristics of a 1,4-Piperazinediethanol Derivative
| Compound | Target DNA Structure | Binding Evaluation Method | Key Finding | Reference |
|---|---|---|---|---|
| 9,10-bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene | G-quadruplex and dsDNA | Electrospray Ionization Mass Spectrometry (ESI-MS), Molecular Docking | Demonstrated preferential binding and selectivity for G-quadruplex DNA over dsDNA. Stacking was identified as the preferred binding mode. | mdpi.com |
The two components of the title compound, undecanoic acid and 1,4-piperazinediethanol, suggest that their derivatives could engage with a variety of protein receptors. Fatty acids are known ligands for several receptor types, and the piperazine (B1678402) scaffold is a well-established pharmacophore in numerous clinically used drugs that target specific receptors.
Undecanoic acid and its analogs have been shown to interact with fatty acid-binding proteins (FABPs). For instance, the fluorescent analog 11-(dansylamino)undecanoic acid (DAUDA) is widely used as a probe in fluorescence-based binding assays to study the interaction of fatty acids with FABPs. oncotarget.com Furthermore, medium-chain fatty acids, including undecanoic acid, are recognized as agonists for the G protein-coupled receptor 84 (GPR84), which is involved in inflammation and metabolism. acs.orgnih.gov Structural studies of GPR84 have begun to reveal the molecular details of how these fatty acids bind and activate the receptor. nih.gov
Piperazine derivatives are known to interact with a wide array of biological targets, including enzymes and receptors. ontosight.ai For example, various N-(4-(4-(aryl)piperazin-1-yl)-butyl)carboxamides have been developed as high-affinity antagonists for the dopamine (B1211576) D3 receptor, highlighting the role of the piperazine moiety in molecular recognition at this receptor. researchgate.net Additionally, fluoroethoxy-1,4-diphenethyl piperazine derivatives have been synthesized and shown to be potent and selective inhibitors of dopamine uptake at the vesicular monoamine transporter-2 (VMAT2), with affinities in the nanomolar range. nih.gov
Table 2: Protein Receptor Interactions of Undecanoic Acid and Piperazine Derivatives
| Compound/Class | Protein Target | Interaction Type | Significance | Reference |
|---|---|---|---|---|
| Undecanoic acid | G protein-coupled receptor 84 (GPR84) | Agonist | Plays a role in inflammation and metabolism. | acs.orgnih.gov |
| 11-(dansylamino)undecanoic acid (DAUDA) | Fatty Acid-Binding Proteins (FABPs) | Ligand/Probe | Used to study fatty acid binding and transport. | oncotarget.comnih.gov |
| Piperazine-butyl-carboxamide derivatives | Dopamine D3 Receptor | Antagonist | Potential for treating neuropsychiatric disorders. | researchgate.net |
| Fluoroethoxy-1,4-diphenethyl piperazine derivatives | Vesicular Monoamine Transporter-2 (VMAT2) | Inhibitor | Potential for modulating neurotransmitter transport. | nih.gov |
Metabolic Engineering and Pathway Research
Understanding how compounds are metabolized and how they influence metabolic pathways is crucial. This area of research explores the potential of using microorganisms to synthesize valuable products and investigates the metabolic fate and impact of the compounds in biological systems.
Metabolic engineering of microbial consortia is a burgeoning field that leverages the metabolic capabilities of multiple microorganisms to produce valuable chemicals from various feedstocks, including waste biomass. escholarship.orgoup.com These consortia can exhibit enhanced efficiency and robustness compared to single-organism systems due to a division of labor, where different species perform specialized metabolic tasks. oup.commdpi.com
The production of fatty acids and their derivatives is a key target for biomanufacturing. escholarship.org While direct use of "Undecanoic acid, compound with 1,4-Piperazinediethanol (1:1)" in this context is not reported, the principles are applicable to its components. For instance, research has demonstrated the construction of a synthetic microbial consortium consisting of Pseudomonas putida and Saccharomyces cerevisiae for the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a type of bioplastic. researchgate.net In this system, S. cerevisiae converts xylose into metabolites that P. putida can utilize for growth and subsequent PHA production when co-fed with a fatty acid like octanoate. researchgate.net This highlights how microbial consortia can be engineered to convert renewable resources into valuable bioproducts, a strategy that could potentially be adapted for the synthesis of undecanoic acid or other specific fatty acids. researchgate.net
Investigating the metabolite profiles of biological systems exposed to a compound can reveal its metabolic pathways and its broader effects on cellular metabolism. Such metabolomic studies are essential for understanding the compound's mechanism of action and potential toxicity.
For piperazine derivatives, metabolic studies have often focused on "designer drugs" of abuse. nih.gov Research on compounds like N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl) piperazine (TFMPP) in human liver microsomes has shown that their metabolism primarily involves cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.net The main metabolic pathways include aromatic hydroxylation and N-dealkylation. core.ac.uk These studies also reveal that co-administration of different piperazine derivatives can lead to metabolic inhibition, where one compound slows the metabolism of another, potentially altering their effects. researchgate.net Furthermore, exposure of cell lines to these piperazine derivatives has been shown to cause cytotoxicity through mechanisms involving mitochondrial impairment and depletion of intracellular ATP. core.ac.uk
Regarding undecanoic acid, it is a naturally occurring medium-chain fatty acid and a known human metabolite. nih.gov Non-targeted metabolomics has identified undecanoic acid as a key metabolite in various biological contexts. For example, it was identified as one of the metabolites involved in the defense mechanisms of wild tomato species against insect herbivores. nih.gov In analytical biochemistry, methods for the derivatization and detection of undecanoic acid within complex biological samples, such as cell extracts, have been developed for comprehensive metabolite profiling. researchgate.net
Enzyme-Substrate Interactions in Biochemical Pathways
The interaction of small molecules with enzymes as either substrates or inhibitors is a fundamental aspect of their biological activity. Both undecanoic acid and piperazine moieties are known to participate in such interactions.
Research has shown that undecanoic acid can act as a substrate for certain enzymes. For example, 11-(ethylthio)undecanoic acid, an analog of undecanoic acid, was found to be a substrate for the enzyme N-myristoyltransferase (NMT), which is involved in the co-translational modification of proteins with myristic acid. google.com Interestingly, the analog acted as a good substrate for the enzyme, indicating that the enzyme's active site can accommodate variations in the fatty acid chain. google.com In another study, undecanoic acid itself was identified as a potent inhibitor of the enzyme tyrosinase, which is a key enzyme in melanin (B1238610) biosynthesis. mdpi.com
Piperazine derivatives are well-documented as inhibitors of various enzymes, most notably the cytochrome P450 (CYP) family of drug-metabolizing enzymes. researchgate.net Studies on a range of phenyl- and benzyl-piperazines have demonstrated significant inhibitory activity against major CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net The specific inhibitory profile varies depending on the substituents on the piperazine ring, but these interactions are critical for predicting potential drug-drug interactions when piperazine-containing compounds are administered. researchgate.netdrugbank.com
Table 3: Enzyme Interactions of Undecanoic Acid and Piperazine Derivatives
| Compound/Class | Enzyme | Interaction Type | Biochemical Pathway/Process | Reference |
|---|---|---|---|---|
| Undecanoic acid analog | N-myristoyltransferase (NMT) | Substrate | Protein N-myristoylation | google.com |
| Undecanoic acid | Tyrosinase | Inhibitor | Melanin biosynthesis | mdpi.com |
| Phenyl- and Benzyl-piperazine derivatives | CYP2D6, CYP1A2, CYP3A4, etc. | Inhibitor | Xenobiotic metabolism (drug metabolism) | researchgate.net |
Advanced Materials and Industrial Application Research Utilizing Undecanoic Acid, Compound with 1,4 Piperazinediethanol 1:1
Polymer Chemistry and Material Science Applications
The compound, formed by the 1:1 reaction of undecanoic acid and 1,4-piperazinediethanol (B89762), serves as a versatile component in the synthesis of advanced materials. Its unique structure, combining a long-chain fatty acid with a functionalized piperazine (B1678402), imparts specific properties to polymeric systems and coatings.
Incorporation into Polymeric Systems (e.g., Polycaprolactone (B3415563) Diols in coatings)
Research has shown that the components of Einecs 300-998-0, namely undecanoic acid and 1,4-piperazinediethanol, are utilized in the formulation of complex polymeric systems. A notable application is in the creation of hydroxy-functional epoxy ester resins. google.com In these systems, 1,4-piperazinediethanol can act as a diol initiator for the polymerization of lactones, such as ε-caprolactone, to form linear polycaprolactone diols. google.com These polycaprolactone diols are key to enhancing the flexibility of coatings. google.com
The incorporation of these diols into a coating composition, often in conjunction with an epoxy ester resin, results in materials with improved physical properties. The long aliphatic chain from the undecanoic acid can contribute to the flexibility and impact resistance of the final polymer.
| Component | Role in Polymeric Systems | Resulting Property |
| 1,4-Piperazinediethanol | Initiator for lactone polymerization | Forms flexible polycaprolactone diols |
| Undecanoic Acid | Chain terminator/modifier in resins | Enhances flexibility and impact resistance |
| Polycaprolactone Diols | Flexible backbone polymer | Improves overall coating flexibility |
Role in Coating Compositions and Resin Formulations
In the field of industrial coatings, particularly for automotive primers, the constituents of this compound play a significant role in developing chip-resistant formulations. google.com Undecanoic acid is used as a chain-terminating agent in the synthesis of hydroxy-functional epoxy ester resins. google.com This reaction controls the molecular weight and functionality of the resin. The resulting resins are then blended with other components, including polycaprolactone diols and blocked polyisocyanate crosslinking agents, to create high-solids coating compositions. google.com
The presence of the fatty acid component is crucial for imparting flexibility to the cured coating, a desirable characteristic for primers applied to areas prone to damage from road debris. google.com The 1,4-piperazinediethanol, besides its role in creating polyols, can also be part of the amine salt-containing polymers that find use in cationic electrodeposition coatings. google.com
Chemical Process Engineering Research
The individual chemical natures of undecanoic acid (a fatty acid) and 1,4-piperazinediethanol (an alkanolamine) suggest potential applications in industrial separation and purification processes, even though direct research on the pre-formed compound is limited.
Application in Desulfurization and Decarburization Processes
Alkanolamines are widely used in industrial gas sweetening processes to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). researchgate.netechemi.comwikipedia.org This process, also known as acid gas removal, is critical in natural gas processing and oil refining. google.com 1,4-Piperazinediethanol, as a di-alkanolamine, fits into this class of compounds. Aqueous solutions of such amines can absorb H₂S and CO₂ from a gas stream in an absorber unit and can be regenerated by heating in a stripper unit, allowing for a continuous process. echemi.com
While primary and secondary amines react directly with CO₂ to form stable carbamates, tertiary amines like MDEA (methyl diethanolamine) are known for their selective absorption of H₂S over CO₂. wikipedia.org The addition of carboxylic acids to amine solutions is a known method to modify the properties of the solvent, although this is not a primary application area for long-chain fatty acids like undecanoic acid. Fatty amine salts, however, are known to be used as corrosion inhibitors in oil and gas applications, a related field. researchgate.net
| Component | Potential Role in Gas Sweetening | Underlying Principle |
| 1,4-Piperazinediethanol | Absorbent for acidic gases (H₂S, CO₂) | The basic nitrogen atoms react with the acidic gases. |
| Undecanoic Acid | Modifier for the absorbent solution | Could potentially influence viscosity, foaming, or act as a corrosion inhibitor when present as a salt. |
Investigation of Extraction Efficiencies in Industrial Separations
Solvent extraction is a key process in hydrometallurgy and chemical separations. Research has shown that mixtures of extractants can lead to synergistic effects, where the extraction efficiency of the mixture is greater than the sum of the individual components. echemi.com The combination of an acidic extractant (like a carboxylic acid) and a basic or neutral extractant (like an amine or a phosphate (B84403) ester) is a common strategy for synergistic extraction. echemi.com
Specifically, the synergistic extraction of organic acids using a mixture of an amine like tri-n-octylamine (TOA) and tri-n-butylphosphate (TBP) has been documented. echemi.com While direct studies on the "Undecanoic acid, compound with 1,4-piperazinediethanol (1:1)" system for extraction are not prevalent, the principles of synergistic extraction suggest that a combination of a long-chain carboxylic acid and a functionalized amine could be effective for the separation of certain metal ions or organic molecules. Fatty acids and their derivatives are also used in liquid membrane formulations for the recovery of metals from aqueous solutions. alibaba.com
Coordination Chemistry and Metal Complex Research
The molecular structure of Undecanoic acid, compound with 1,4-piperazinediethanol (1:1) contains multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The undecanoic acid provides a carboxylate group, and the 1,4-piperazinediethanol offers two nitrogen atoms within the piperazine ring and two hydroxyl groups.
Research into the coordination chemistry of piperazine and its derivatives shows that they can act as bridging ligands, connecting metal centers. alibaba.comnih.gov Similarly, carboxylic acids are well-known ligands that can coordinate to metals in various modes (monodentate, bidentate, bridging). researchgate.net The synthesis of metal complexes with ligands containing both piperazine and carboxylate functionalities has been reported, demonstrating the versatility of these systems. alibaba.com
For instance, studies have been conducted on the synthesis and characterization of Cu(II) complexes with proton transfer salts derived from piperazine derivatives and other functionalized carboxylic acids. alibaba.com Furthermore, undecanoic acid itself has been investigated as a ligand in the coordination chemistry of technetium (99mTc) and rhenium (Re) for potential radiopharmaceutical applications. This suggests that the compound this compound could form stable complexes with a variety of transition metals and lanthanides.
| Potential Donor Atom | Part of Molecule | Potential Coordination Mode |
| Carboxylate Oxygen | Undecanoic Acid | Monodentate, Bidentate Chelate, Bridging |
| Piperazine Nitrogen | 1,4-Piperazinediethanol | Monodentate, Bridging |
| Hydroxyl Oxygen | 1,4-Piperazinediethanol | Monodentate, Bridging (after deprotonation) |
Ligand Design for Specific Metal Ion Chelation and Thermodynamic Analysis
The BHEP ligand, with its two nitrogen donor atoms within the piperazine ring, is an effective chelating agent. The design of ligands based on the piperazine scaffold is a subject of significant interest for achieving selective metal ion binding. The chelation of metal ions by BHEP in aqueous solutions has been studied extensively using potentiometric techniques. ekb.egaphrc.org These studies investigate the acid-base equilibria of BHEP and the formation equilibria of its complexes with metal ions like Cu(II), Ni(II), Co(II), and Zn(II). ekb.egscinito.ai
The stability of the resulting metal complexes is quantified by their formation constants, which are determined by fitting potentiometric titration data. ekb.eg Research has shown that BHEP forms both 1:1 and 1:2 (metal:ligand) complexes in solution, and the distribution of these species is dependent on the pH of the solution. ekb.eg
The thermodynamic parameters of complex formation, including the change in enthalpy (ΔH°) and entropy (ΔS°), can be calculated from the temperature dependence of the stability constants. researchgate.net Studies conducted over a temperature range of 15°C to 35°C provide a comprehensive understanding of the thermodynamic drivers for chelation. ekb.egaphrc.org This analysis helps in understanding the spontaneity and stability of the complexes. For example, the high stability of certain complexes can be attributed to their covalent bond character, as revealed by high activation energies in thermal decomposition studies. researchgate.net The stability of complexes with transition metals often follows established trends, which can be correlated with the properties of the metal ions, such as their ionic radius and electronegativity. ekb.egekb.eg
Furthermore, the versatility of the BHEP ligand is demonstrated in its use as a building block for more complex structures. For instance, the [Pd(BHEP)(H₂O)₂]²⁺ aqua complex can be formed, which then serves as a precursor for creating binuclear complexes by linking it with other ligands like 4,4´-bipiperidine. tandfonline.comresearchgate.net This demonstrates the potential for designing sophisticated supramolecular structures with specific metal-binding properties.
Table 2: Investigated Metal Complexes and Thermodynamic Study Parameters
| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Analysis Technique | Temperature Range |
|---|---|---|---|
| Cu(II) | 1:1, 1:2 | Potentiometry | 15°C - 35°C |
| Ni(II) | 1:1, 1:2 | Potentiometry | 15°C - 35°C |
| Co(II) | 1:1, 1:2 | Potentiometry | 15°C - 35°C |
| Zn(II) | 1:1, 1:2 | Potentiometry | 15°C - 35°C |
| Pd(II) | 1:1 | Potentiometry, Spectroscopy | 25°C |
Data sourced from multiple thermodynamic studies. ekb.egtandfonline.comresearchgate.net
Q & A
Q. How can researchers align the formulation of hypotheses about this compound with ethical principles in chemical synthesis?
- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define scope without overgeneralizing findings. Avoid "fishing expeditions" by pre-registering hypotheses on platforms like Open Science Framework. Disclose conflicts of interest in funding sources .
Tables for Key Methodological Comparisons
Table 1: Comparison of Techniques for Resolving Spectral Contradictions
Table 2: Frameworks for Hypothesis Development
| Framework | Purpose | Example Application |
|---|---|---|
| FINER Criteria | Evaluate feasibility and relevance | Bioactivity studies |
| PICO | Define population and outcomes | Environmental degradation |
| DoE | Optimize reaction parameters | Synthesis protocol design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
